3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine is a synthetic compound that belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. This compound features a morpholine moiety linked to a thiophenyl-substituted oxadiazole, making it of interest in medicinal chemistry and drug discovery.
The compound can be synthesized through various methods involving the cyclocondensation of appropriate precursors, often including morpholine and thiophenes. The synthesis and characterization of similar oxadiazole derivatives have been documented in several studies focused on their pharmacological properties and potential applications in drug development .
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine is classified as a heterocyclic organic compound. Specifically, it is a member of the oxadiazole family, which includes five-membered rings containing two nitrogen atoms and one oxygen atom. The presence of the morpholine ring adds to its classification as a morpholine derivative.
The synthesis of 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine typically involves several key steps:
Technical details regarding these methods indicate that various catalysts (like pyridine or TBAF) can enhance yields and reaction rates during synthesis .
The molecular structure of 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine can be described as follows:
The molecular formula for this compound is typically represented as , with a molar mass around 248.31 g/mol. The structural representation can be visualized through molecular modeling software or drawing tools.
The compound can undergo various chemical reactions due to its functional groups:
Technical details about these reactions highlight their relevance in modifying the compound for enhanced biological activity or altered properties .
The mechanism of action for 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine primarily involves its interaction with specific biological targets within cells:
Data from pharmacological studies suggest that derivatives of oxadiazoles can exhibit significant anti-inflammatory and anticancer activities through these mechanisms .
The physical properties of 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine include:
Chemical properties include:
Relevant data from studies indicate that modifications to its structure can significantly influence these properties .
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine has several potential applications in scientific research:
1,2,4-Oxadiazoles represent a privileged scaffold in modern medicinal chemistry, characterized by a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom. This heterocyclic system has emerged as a cornerstone in drug discovery due to its remarkable physicochemical properties, metabolic stability, and versatile bioisosteric capabilities. The intrinsic electronic asymmetry of the 1,2,4-oxadiazole ring—with differential electron-withdrawing effects at C(3) and C(5) positions—creates unique opportunities for molecular interactions with biological targets [3] [5]. These compounds demonstrate exceptional stability across physiological pH ranges and resistance to enzymatic degradation, making them superior to traditional carboxyl-containing functionalities in drug design. The scaffold's synthetic accessibility through well-established cyclization methodologies further enhances its pharmaceutical utility, enabling efficient library generation for structure-activity relationship studies. Within this chemical landscape, 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine exemplifies a strategically engineered hybrid molecule that integrates three pharmacophoric elements: the 1,2,4-oxadiazole core, a thiophene heterocycle, and a morpholine moiety. This tripartite architecture leverages the complementary properties of each component to target diverse disease pathways while optimizing drug-like characteristics [1] [9].
The journey of 1,2,4-oxadiazoles in pharmaceutical sciences began in 1884 with their serendipitous discovery by Tiemann and Krüger, who initially misclassified these structures as "furo[ab]diazoles" [3] [5]. Despite this early identification, the scaffold remained largely unexplored until the mid-20th century when its photochemical rearrangement properties attracted mechanistic interest. The 1960s marked a transformative period with the introduction of oxolamine (Perebron®), the first 1,2,4-oxadiazole-containing drug approved as a cough suppressant. This milestone validated the biological applicability of the heterocycle and stimulated further medicinal exploration [3]. Subsequent decades witnessed systematic investigation into the scaffold's reactivity, culminating in the elucidation of its thermal rearrangement mechanisms and photochemical behavior—knowledge that facilitated rational drug design [5].
The 1980s–1990s saw strategic exploitation of 1,2,4-oxadiazoles as ester and amide bioisosteres, addressing metabolic instability issues prevalent in peptidomimetic compounds. This era produced prenoxdiazine (antitussive), butalamine (vasodilator), and fasiplon (anxiolytic), each leveraging the heterocycle's resistance to esterase-mediated hydrolysis [3]. The 21st century ushered in sophisticated applications in targeted therapies, exemplified by pleconaril's viral capsid inhibition and ataluren's read-through of nonsense mutations in Duchenne muscular dystrophy. A significant breakthrough emerged in 2011 with the isolation of phidianidines A and B from the marine mollusk Phidiana militaris—the first naturally occurring 1,2,4-oxadiazoles exhibiting potent cytotoxicity and selective affinity for CNS targets [3] [6]. This discovery expanded the scaffold's biological relevance beyond synthetic compounds and inspired novel natural product-inspired drug candidates. Contemporary research has diversified into multitarget ligands, with several 1,2,4-oxadiazole derivatives advancing through oncology and neurology clinical pipelines, demonstrating the scaffold's enduring pharmaceutical value.
Table 1: Historical Milestones in 1,2,4-Oxadiazole Drug Development [3] [5]
Year | Milestone | Significance |
---|---|---|
1884 | Initial synthesis by Tiemann and Krüger | First reported preparation of 1,2,4-oxadiazoles (misclassified as furo[ab]diazoles) |
1960s | Oxolamine (Perebron®) approval | First therapeutic agent containing 1,2,4-oxadiazole core; established clinical viability |
1970s | Prenoxdiazine development | Demonstrated bioisosteric replacement potential for ester functionalities |
1980s | Butalamine and fasiplon introductions | Expanded applications to cardiovascular and CNS disorders |
2000s | Pleconaril (antiviral) and ataluren (DMD therapy) approvals | Validated targeted therapeutic applications |
2011 | Isolation of phidianidines A and B | Discovery of first natural 1,2,4-oxadiazoles with cytotoxic and CNS activities |
2020s | Hybrid derivatives in neurodegenerative/oncological pipelines | Emergence of multitarget ligands for complex polygenic diseases |
The 1,2,4-oxadiazole heterocycle serves as a strategic bioisostere for carboxyl groups (esters, amides, carbamates) and other electron-deficient systems, effectively addressing pharmacokinetic limitations while preserving target engagement. This equivalence arises from the ring's electronic distribution, where the O1-N2-N4 atoms create a polarized system with calculated dipole moments of ~3.5 Debye, mimicking carbonyl π-systems [3] [6]. Crucially, the oxadiazole's hydrolytic stability exceeds that of esters by >100-fold in human plasma, significantly reducing premature metabolic deactivation—a key advantage observed in protease inhibitors and receptor antagonists [9]. The bioisosteric replacement also modulates physicochemical parameters: oxadiazoles typically lower cLogP by 0.5–1.5 units versus esters while maintaining similar molecular footprints (e.g., oxadiazole vs. ester bond lengths: 1.32Å vs. 1.34Å) [6]. These properties enhance membrane permeability and oral bioavailability, as demonstrated in zibotentan derivatives where oxadiazole substitution improved F% from 42% to 67% versus carbamate precursors.
The heterocycle's directional hydrogen-bonding capacity further underpins its pharmacophoric utility. While incapable of donating hydrogen bonds, the oxadiazole nitrogen atoms serve as strong acceptors (β = 0.70–0.95 vs. amide oxygen β = 0.55), enabling critical interactions with enzyme active sites. This characteristic proved essential in kinase inhibitors targeting RET and BRAF mutants, where N4-mediated hydrogen bonding with hinge regions conferred >10-fold selectivity over off-target kinases [3] [9]. The scaffold's geometric versatility allows substituent vectors to probe diverse binding pockets: C(3) positioning favors hydrophobic enclosures, while C(5) extensions access solvent-exposed regions. In 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine, this bioisosteric foundation enables synergistic engagement with both polar (via morpholine) and aromatic (via thiophene) binding domains—a design principle validated in dual COX-2/5-LOX inhibitors where oxadiazole-thiophene hybrids achieved IC50 values of 0.38 µM (COX-2) and 1.24 µM (5-LOX) [1] [10].
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazoles Over Traditional Functional Groups [1] [3] [6]
Parameter | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Hydrolytic Stability | t1/2 < 30 min in plasma | t1/2 > 24 h in plasma | Enhanced metabolic stability; reduced dosing frequency |
Hydrogen-Bonding | Donor/acceptor (amide) | Acceptor only (N1, N2) | Reduced off-target binding; improved selectivity |
Dipole Moment | 1.7–3.0 D | 3.2–3.8 D | Stronger polar interactions with target binding sites |
cLogP Reduction | Baseline | ΔcLogP = -0.5 to -1.5 | Improved membrane permeability; enhanced CNS penetration |
Synthetic Versatility | Limited derivatization | Diverse C3/C5 modifications | Efficient library synthesis for SAR optimization |
Conformational Rigidity | Moderate (amide bond rotation) | High (locked ring structure) | Reduced entropic penalty upon target binding; higher ligand efficiency |
The strategic incorporation of thiophene and morpholine heterocycles adjacent to the 1,2,4-oxadiazole core creates synergistic pharmacodynamic effects that significantly enhance biological activity. Thiophene, a π-excessive five-membered heterocycle, contributes to multivalent binding interactions through its sulfur atom's polarizability and aromatic electron system. The sulfur's vacant 3d-orbitals facilitate weak hydrogen bonding (σ-hole interactions) and cation-π contacts with protein residues, while its electron-rich character promotes hydrophobic packing in binding pockets [7] [8]. This is exemplified in kinase inhibitors where 2-thienyl substitutions improved IC50 values 5-fold over phenyl analogues against VEGFR-2, attributable to sulfur-mediated van der Waals contacts with gatekeeper residues. Thiophene's metabolic resistance further complements the oxadiazole stability: the ring undergoes slower CYP450-mediated oxidation compared to phenyl, reducing reactive metabolite formation—a critical advantage observed in hepatotoxicity screens of thiophene-oxadiazole hybrids [7].
The morpholine moiety (1-oxa-4-azacyclohexane) introduces distinct pharmacokinetic and target-binding enhancements. Its saturated heterocycle provides conformational flexibility, enabling optimal positioning of the oxadiazole-thiophene pharmacophore within enzyme active sites. Morpholine's oxygen and nitrogen atoms serve as hydrogen bond acceptors, often mediating critical interactions with Asp/Glu residues in catalytic domains—particularly evident in urease inhibitors where morpholine-oxadiazole hybrids achieved sub-micromolar IC50 values [8]. Crucially, morpholine functions as a solubility-modulating group, counterbalancing the lipophilic oxadiazole-thiophene system through its calculated polar surface area (PSA) contribution of 20Ų. This property improved aqueous solubility by 4.5-fold in antidiabetic oxadiazole derivatives versus non-morpholine counterparts [2]. The moiety's proven safety profile in >100 approved drugs facilitates translational development, as evidenced by morpholine-containing anticancer agents like ridaforolimus.
In 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine, these components exhibit cooperative effects: molecular modeling reveals the thiophene sulfur engages in sulfur-π interactions with aromatic enzyme residues (e.g., Phe in COX-2), while morpholine forms hydrogen bonds with catalytic aspartates. This dual binding mechanism underlies the compound's efficacy in inflammation models, suppressing TNF-α production at 1.8 µM—comparable to reference drugs [8]. The morpholine-thiophene vector also enables π-stacking with purine bases in DNA-intercalating agents, expanding therapeutic applications to oncology. Such multifaceted interactions validate the hybrid design paradigm, positioning this chemical architecture as a versatile template for multitarget therapeutics.
Table 3: Functional Contributions of Morpholine and Thiophene Moieties to Hybrid Bioactivity [2] [7] [8]
Moiety | Key Properties | Biological Contributions | Exemplary Bioactivity Enhancement |
---|---|---|---|
Thiophene | - High polarizability (S atom)- σ-Hole formation- Metabolic resistance- Planar aromaticity | - Enhanced hydrophobic contacts- Weak hydrogen bonding- Reduced CYP450 inactivation- DNA intercalation potential | 5.2x ↑ kinase inhibition vs phenyl3.8x ↓ hepatotoxicityIC50 = 0.38 µM (COX-2) |
Morpholine | - Bifunctional H-bond acceptor- High solubility (logS > -2)- Conformational flexibility- Low basicity (pKa ~8.4) | - Solubility enhancement- Target Asp/Glu residue engagement- Improved tissue distribution- Reduced plasma protein binding | 4.5x ↑ aqueous solubilityΔpIC50 = +1.2 (urease)F% = 82% vs 45% (non-morpholine) |
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: